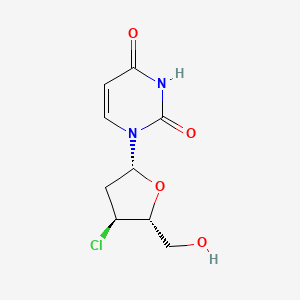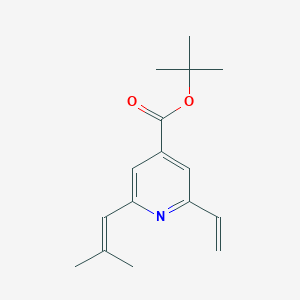
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester
Übersicht
Beschreibung
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpropyl acetate
- Isobutyl acetate
- Diisobutyl phthalate
Uniqueness
Compared to similar compounds, 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical and physical properties. Its vinyl and isonicotinic acid moieties make it particularly versatile for various applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
tert-butyl 2-ethenyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h7-10H,1H2,2-6H3 |
InChI-Schlüssel |
KSZPITNYCTZRQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=CC(=N1)C=C)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
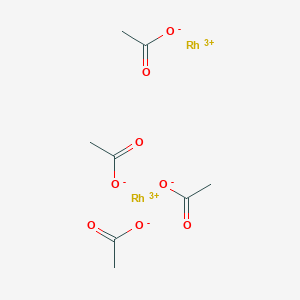
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)
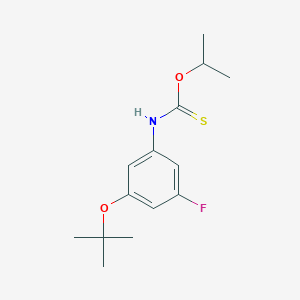
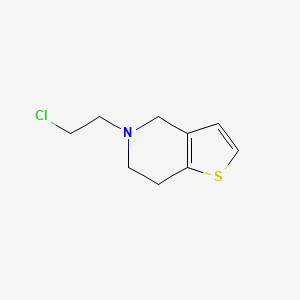
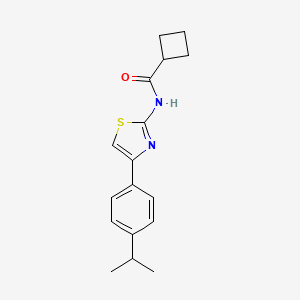
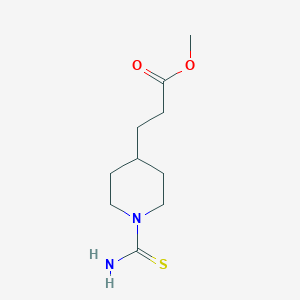
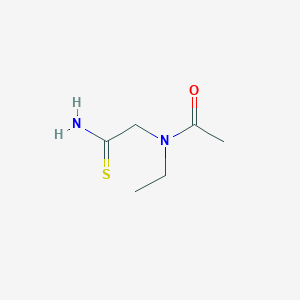
![2,2-Dimethylspiro[5,5]undec-8-en-1-one](/img/structure/B8523728.png)
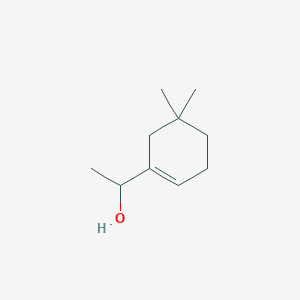
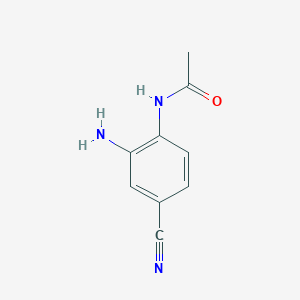
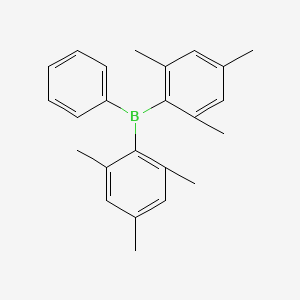

![N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8523768.png)
